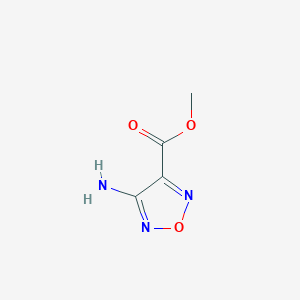![molecular formula C19H23NO3 B118793 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile CAS No. 152630-47-2](/img/structure/B118793.png)
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile is an organic compound with the molecular formula C19H23NO3. It is known for its unique structure, which includes a cyclopentyloxy group and a methoxyphenyl group attached to a cyclohexane ring with a carbonitrile group. This compound has a molecular weight of 313.39 g/mol and a boiling point of 498.3°C at 760 mmHg .
Vorbereitungsmethoden
The synthesis of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopentyloxy Group: The cyclopentanol is reacted with an appropriate halogenating agent to form cyclopentyl halide.
Attachment to Methoxyphenyl Group: The cyclopentyl halide is then reacted with 4-methoxyphenol in the presence of a base to form 3-(cyclopentyloxy)-4-methoxyphenol.
Cyclohexane Ring Formation: The 3-(cyclopentyloxy)-4-methoxyphenol is then subjected to a Friedel-Crafts acylation reaction with cyclohexanone to form the cyclohexane ring.
Introduction of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonitrile group to an amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .
Vergleich Mit ähnlichen Verbindungen
1-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-oxocyclohexane-1-carbonitrile can be compared with similar compounds such as:
[3-(Cyclopentyloxy)-4-methoxyphenyl]methanol: This compound has a similar structure but lacks the cyclohexane ring and carbonitrile group.
3-(4-Methoxyphenyl)propanoyl chloride: This compound has a methoxyphenyl group but differs in the presence of a propanoyl chloride group instead of the cyclohexane ring and carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
152630-47-2 |
|---|---|
Molekularformel |
C19H23NO3 |
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
1-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C19H25NO2/c1-21-17-10-9-15(19(14-20)11-5-2-6-12-19)13-18(17)22-16-7-3-4-8-16/h9-10,13,16H,2-8,11-12H2,1H3 |
InChI-Schlüssel |
URXUAYQZIDJXGT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2(CCCCC2)C#N)OC3CCCC3 |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)CC2)C#N)OC3CCCC3 |
Key on ui other cas no. |
152630-47-2 |
Piktogramme |
Irritant; Health Hazard; Environmental Hazard |
Synonyme |
1-[3-(CYCLOPENTYLOXY)-4-METHOXYPHENYL]-4-OXOCYCLOHEXANE-1-CARBONITRILE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


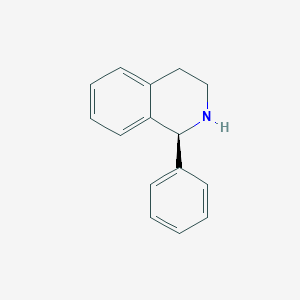
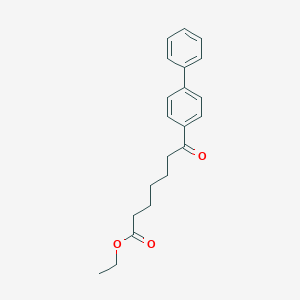
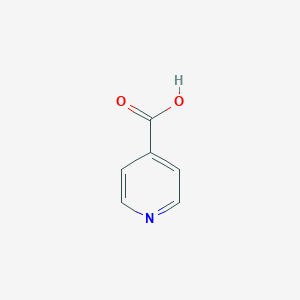
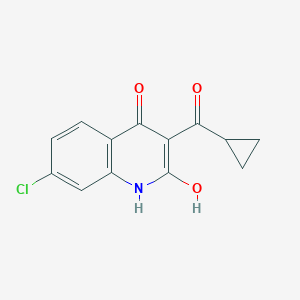
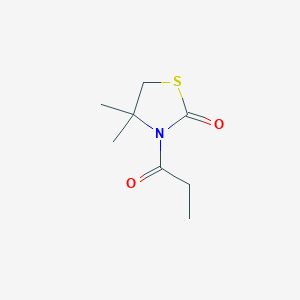
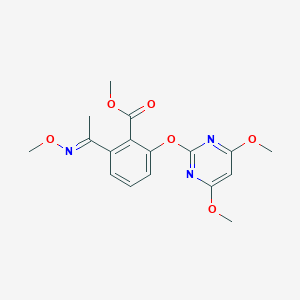
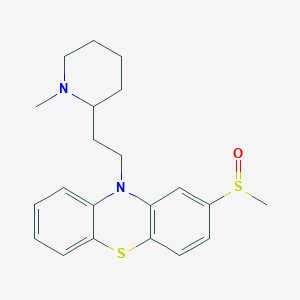
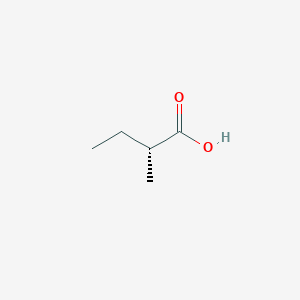
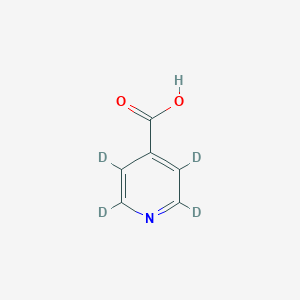
![Methyl 4,7-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B118741.png)
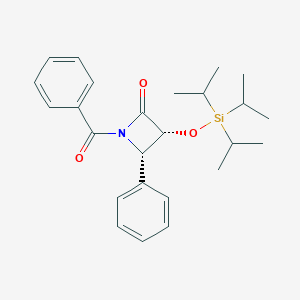
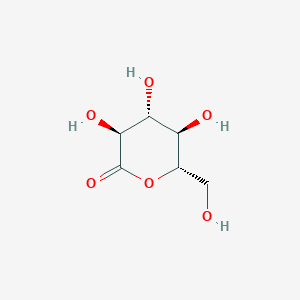
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
